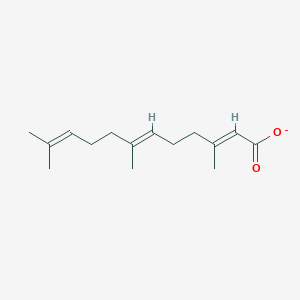

(2E,6E)-farnesoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23O2- |

|---|---|

Molecular Weight |

235.34 g/mol |

IUPAC Name |

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |

InChI |

InChI=1S/C15H24O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3,(H,16,17)/p-1/b13-9+,14-11+ |

InChI Key |

WJHFZYAELPOJIV-IJFRVEDASA-M |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C(=O)[O-])/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC(=O)[O-])C)C)C |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 2e,6e Farnesoate and Its Derivatives

Initial Stages of Farnesoic Acid Elaboration

The journey from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP), to farnesoic acid involves two primary enzymatic reactions.

Hydrolysis of Farnesyl Pyrophosphate to Farnesol (B120207)

The initial committed step in the biosynthesis of juvenile hormones is the hydrolysis of farnesyl pyrophosphate (FPP) to farnesol. nih.gov This reaction is catalyzed by a specific phosphatase. In insects, FPP is a central intermediate in the mevalonate (B85504) pathway, which is responsible for the synthesis of numerous essential molecules. nih.gov The conversion of FPP to farnesol is considered a critical regulatory point in the juvenile hormone biosynthetic pathway. nih.gov

In the mosquito Aedes aegypti, two FPP phosphatases, AaFPPase-1 and AaFPPase-2, have been identified and shown to efficiently hydrolyze FPP to farnesol. plos.org These enzymes belong to the NagD family of the haloalkanoic acid dehalogenase (HAD) superfamily. plos.org Studies have shown that while both enzymes are present in the corpora allata (the glands that synthesize juvenile hormone), AaFPPase-1 appears to be the predominant enzyme involved in this conversion. plos.org Similarly, in Drosophila melanogaster, a homologous phosphatase, Phos15739, has been identified in the ring gland and demonstrated to hydrolyze FPP to farnesol. nih.gov The presence of promiscuous phosphatases in Escherichia coli that can also hydrolyze FPP to farnesol has been noted. researchgate.net

Sequential Oxidation of Farnesol to Farnesal (B56415) and Farnesoic Acid

Following the formation of farnesol, a two-step oxidation process occurs to yield farnesoic acid. pnas.orgplos.org First, farnesol is oxidized to farnesal, and subsequently, farnesal is oxidized to farnesoic acid. plos.orgplos.org These reactions are catalyzed by dehydrogenases. plos.org

In the sphinx moth, Manduca sexta, early studies indicated that farnesol is converted to farnesal and then to farnesoic acid by farnesol and farnesal dehydrogenases, with the latter step being significantly enhanced by the presence of NAD+. pnas.org However, other research in larval M. sexta suggested the involvement of a specific alcohol oxidase in the oxidation of farnesol to farnesal. nih.gov More recently, an NADP+-dependent farnesol dehydrogenase, AaSDR-1, has been characterized in Aedes aegypti that efficiently oxidizes farnesol to farnesal. pnas.org In Polygonum minus, a novel NAD+-farnesal dehydrogenase has been purified and shown to be highly specific for the oxidation of farnesal to farnesoic acid. plos.org An NAD+-dependent class 3 fatty aldehyde dehydrogenase from Aedes aegypti has also been reported to catalyze this same conversion. plos.orgresearchgate.net

Formation of Methyl (2E,6E)-Farnesoate

The conversion of farnesoic acid to its methyl ester, methyl this compound, is a pivotal step in the biosynthesis of juvenile hormone III.

Catalysis by Farnesoic Acid O-Methyltransferase (FAMeT) and Juvenile Hormone Acid Methyltransferase (JHAMT)

The methylation of farnesoic acid is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. pnas.orgwikipedia.org This enzyme is commonly referred to as farnesoic acid O-methyltransferase (FAMeT) or juvenile hormone acid methyltransferase (JHAMT). pnas.orgwikipedia.orgoup.com JHAMT transfers a methyl group from SAM to the carboxyl group of farnesoic acid or juvenile hormone acids. pnas.orgontosight.aiplos.org

In the silkworm, Bombyx mori, a JHAMT has been cloned and shown to convert farnesoic acid and various juvenile hormone acids to their corresponding methyl esters. pnas.org The expression of the gene encoding this enzyme is highly correlated with the rate of juvenile hormone biosynthesis. pnas.orgplos.org Similar enzymes have been identified and characterized in other insects, including the fruit fly Drosophila melanogaster and the honey bee Apis mellifera. pnas.orgplos.org In crustaceans, FAMeT is the key enzyme for the conversion of farnesoic acid to methyl farnesoate, which is considered the crustacean juvenile hormone. oup.comnih.gov

Stereochemical Considerations and Substrate Specificity in Methylation

The enzymes responsible for methylation exhibit stereochemical preferences. The naturally occurring juvenile hormones in insects are typically the (2E,6E) geometric isomers. nih.gov The methylation step, catalyzed by JHAMT or FAMeT, acts on the (2E,6E)-farnesoic acid precursor.

The substrate specificity of these methyltransferases is an area of active research. For instance, the JHAMT from Bombyx mori can methylate farnesoic acid as well as juvenile hormone acids I, II, and III. pnas.org The order of the final two steps in JH III biosynthesis—methylation and epoxidation—can vary depending on the insect order. In Lepidoptera, epoxidation precedes methylation, whereas in Orthoptera, Dictyoptera, Coleoptera, and Diptera, methylation occurs first. wikipedia.org

Epoxidation of Methyl this compound to Juvenile Hormone III

The final step in the biosynthesis of juvenile hormone III is the epoxidation of the C10,11 double bond of methyl this compound. pnas.orgresearchgate.net This reaction is catalyzed by a specific cytochrome P450 monooxygenase. pnas.orgnih.gov

In the cockroach Diploptera punctata, the cytochrome P450 enzyme CYP15A1 has been identified as the methyl farnesoate epoxidase. pnas.orgnih.gov This enzyme converts methyl this compound to juvenile hormone III, specifically the natural (10R)-epoxide enantiomer, with high stereoselectivity. pnas.orgnih.gov The reaction has a turnover rate of 3–5 nmol of product per minute per nmol of P450 enzyme. pnas.orgnih.gov CYP15A1 shows a strong preference for methyl this compound as its substrate; other isomers of methyl farnesoate are epoxidized only if the C2,3 double bond is in the trans configuration. researchgate.net Other terpenoids like farnesol, farnesal, and farnesoic acid are not substrates for this enzyme. pnas.orgresearchgate.net The synthesis of juvenile hormone III racemate can be achieved chemically by the epoxidation of methyl this compound using agents like 3-chloroperbenzoic acid (mCPBA). nih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound and its Derivatives

| Enzyme | Function | Substrate(s) | Product(s) | Cofactor(s) |

|---|---|---|---|---|

| Farnesyl Pyrophosphate Phosphatase (FPPase) | Hydrolysis of FPP | Farnesyl pyrophosphate | Farnesol | |

| Farnesol Dehydrogenase/Oxidase | Oxidation of farnesol | Farnesol | Farnesal | NADP+ or NAD+ |

| Farnesal Dehydrogenase | Oxidation of farnesal | Farnesal | Farnesoic acid | NAD+ |

| Farnesoic Acid O-Methyltransferase (FAMeT) / Juvenile Hormone Acid Methyltransferase (JHAMT) | Methylation of farnesoic acid | Farnesoic acid | Methyl this compound | S-adenosyl-L-methionine (SAM) |

| Methyl Farnesoate Epoxidase (CYP15A1) | Epoxidation of methyl farnesoate | Methyl this compound | Juvenile Hormone III | NADPH, O2 |

Role of Cytochrome P450 Enzymes (e.g., CYP15A1) in Epoxidation

A crucial step in the biosynthesis of Juvenile Hormone III (JH III), the most common form of JH in insects, is the epoxidation of methyl this compound. This reaction is catalyzed by a specific family of cytochrome P450 enzymes. kln.ac.lkmdpi.comnih.gov In the Pacific beetle cockroach, Diploptera punctata, the enzyme responsible has been identified as CYP15A1, a microsomal P450 enzyme. kln.ac.lkmdpi.comnih.gov This enzyme facilitates the conversion of methyl farnesoate to JH III by introducing an epoxide group at the C10-C11 position. kln.ac.lkmdpi.comnih.gov The catalytic activity of CYP15A1 is dependent on NADPH and NADPH cytochrome P450 reductase. kln.ac.lkmdpi.com Functional studies have shown that the CYP15A1 gene is selectively expressed in the corpora allata, the endocrine glands responsible for JH synthesis, with expression levels correlating with periods of high JH production. kln.ac.lkmdpi.comwashington.edu While CYP15 family enzymes are central to this process in many insects, they appear to be absent in higher Diptera, which utilize a different epoxidase for JH biosynthesis. nih.gov In some crustaceans, orthologs of CYP15A1 have also been identified, suggesting a potential, though perhaps different, role in sesquiterpenoid metabolism in these species. nih.govoak.go.kr

Stereospecificity of the Epoxidation Reaction Leading to (10R)-JH III

The epoxidation of methyl this compound by CYP15A1 is a highly stereospecific reaction. kln.ac.lkmdpi.com The enzyme demonstrates a strong preference for producing the natural (10R)-epoxide enantiomer of JH III. kln.ac.lkmdpi.comnih.gov In studies using heterologously expressed CYP15A1 from D. punctata, the product ratio of (10R)-JH III to its (10S) enantiomer was approximately 98:2. kln.ac.lkmdpi.comnih.gov This high degree of stereoselectivity is a key feature of the authentic JH biosynthetic pathway and ensures the production of the biologically active hormone isomer. This contrasts with other, less specific insect P450s, such as CYP6A1 from the housefly, which also epoxidize methyl farnesoate but with significantly lower regio- and stereoselectivity, producing a nearly 3:1 ratio of the (10S) to (10R) enantiomers. kln.ac.lkwashington.edudpi.qld.gov.auresearchgate.net The precise configuration of the epoxide is critical for the hormone's biological activity, as demonstrated in studies on the bean bug Riptortus pedestris, where isomers with the 10R-configuration showed greater potency. wikipedia.orgnih.gov

Substrate Selectivity of Epoxidases for Geometric Isomers of Methyl Farnesoate

The methyl farnesoate epoxidase, CYP15A1, exhibits marked substrate selectivity, preferentially metabolizing the naturally occurring (2E,6E) geometric isomer of methyl farnesoate. kln.ac.lk Research has shown that epoxidation by CYP15A1 is most efficient with this isomer. kln.ac.lk The enzyme shows significantly reduced activity with the (2E,6Z) isomer, retaining only about 10% of its activity. kln.ac.lk Furthermore, no detectable epoxidation occurs with the (2Z,6E) or (2Z,6Z) isomers. kln.ac.lk This specificity indicates that the trans configuration of the double bond at the C2-C3 position is a critical requirement for enzyme activity. kln.ac.lknih.gov This high degree of substrate specificity ensures that only the correct precursor is converted into JH III, preventing the formation of inactive or alternative hormone isomers. In contrast, other P450 enzymes like CYP6A1 show much less substrate specificity and can metabolize various geometric isomers of methyl farnesoate. dpi.qld.gov.auresearchgate.net

Table 1: Substrate Selectivity of CYP15A1 for Geometric Isomers of Methyl Farnesoate

| Substrate (Methyl Farnesoate Isomer) | Epoxide Formation Rate (nmol/min/nmol CYP15A1) | Relative Activity (%) |

|---|---|---|

| Methyl this compound | 2.5 ± 0.5 | 100% |

| Methyl (2E,6Z)-farnesoate | 0.3 ± 0.1 | 12% |

| Methyl (2Z,6E)-farnesoate | Not Detectable | 0% |

| Methyl (2Z,6Z)-farnesoate | Not Detectable | 0% |

Comparative Biosynthetic Strategies Across Arthropod Lineages

While the early stages of sesquiterpenoid biosynthesis via the mevalonate pathway are largely conserved, the terminal steps that produce the final active hormones show significant variation between major arthropod groups like insects and crustaceans. mdpi.comfrontiersin.org These differences reflect the divergent evolution of endocrine signaling systems tailored to the specific physiological needs of each lineage.

Unique Aspects of JH Biosynthesis in Insects

In insects, the biosynthesis of juvenile hormones is primarily carried out in the corpora allata. frontiersin.orgnih.govoup.com A key feature of insect JH biosynthesis is the presence of an epoxidation step, which is absent in the primary crustacean pathway. mdpi.comresearchgate.net The final hormone is typically an epoxidized form, such as JH III. wikipedia.org However, the order of the final two enzymatic reactions—methylation and epoxidation—can differ between insect orders. dp.tech

In most insect orders, including Orthoptera, Dictyoptera, and Coleoptera, farnesoic acid is first methylated by the enzyme juvenile hormone acid O-methyltransferase (JHAMT) to form methyl farnesoate (MF). frontiersin.orgdp.tech This is subsequently epoxidized by a CYP15 enzyme to yield JH III. frontiersin.orgdp.tech In contrast, in Lepidoptera (moths and butterflies), the order is reversed: farnesoic acid is first epoxidized to JH III acid, which is then methylated by JHAMT to produce the final JH. dp.techtandfonline.com This divergence is thought to be driven primarily by the substrate specificity of the respective epoxidase enzymes in each lineage. dp.tech

Distinct Features of MF Biosynthesis in Crustaceans

In crustaceans, the primary sesquiterpenoid hormone is methyl farnesoate (MF), which is structurally identical to insect JH III but lacks the epoxide group. oak.go.krwikipedia.orgcapes.gov.br The main site of MF synthesis is the mandibular organ (MO), which is considered homologous to the insect corpora allata. nih.govresearchgate.netoup.com The terminal step in crustacean MF biosynthesis is the methylation of farnesoic acid, a reaction catalyzed by farnesoic acid O-methyltransferase (FAMeT). kln.ac.lknih.govnih.govdpi.qld.gov.autandfonline.com

A defining feature of crustacean sesquiterpenoid synthesis is the general absence of the epoxidation step that characterizes insect JH production. mdpi.comoak.go.krresearchgate.net Consequently, MF is the final product of the pathway. mdpi.comresearchgate.net While genes with homology to the insect epoxidase CYP15 have been found in some crustaceans, their expression is often higher in tissues like the hepatopancreas rather than the mandibular organ, suggesting they may be involved in MF metabolism or degradation rather than the synthesis of an epoxidized hormone. nih.govnih.gov The regulation of MF synthesis in crustaceans is also distinct, being negatively controlled by neuropeptides from the X-organ-sinus gland complex, known as mandibular organ-inhibiting hormones (MOIHs). nih.govoup.com

Contributions of the Methionine Cycle Pathway to MF Synthesis

The final step of MF biosynthesis, the methylation of farnesoic acid, requires a methyl group donor. This is supplied by S-adenosyl-L-methionine (SAM), which is generated through the methionine cycle. nih.govnih.gov In the mud crab Scylla paramamosain, genes involved in the methionine cycle pathway are highly expressed in the mandibular organ, underscoring their crucial role in supporting MF synthesis. nih.govnih.govresearchgate.net

A notable difference exists in the methionine cycle between crustaceans and insects. Crustaceans possess the enzyme betaine-homocysteine S-methyltransferase (BHMT), which catalyzes the conversion of homocysteine to methionine using betaine (B1666868) as the methyl donor. nih.govnih.gov However, the gene for BHMT appears to have been lost in insects. nih.govnih.gov This indicates a regulatory discrepancy in how the methionine pool is maintained, with crustaceans having an additional pathway to regenerate methionine for SAM production, which in turn is vital for the synthesis of methyl farnesoate. nih.govnih.gov

Table 2: Comparison of Sesquiterpenoid Biosynthesis in Insects and Crustaceans

| Feature | Insects | Crustaceans |

|---|---|---|

| Primary Hormone | Juvenile Hormones (e.g., JH III, JHB₃) | Methyl Farnesoate (MF) |

| Key Final Step | Epoxidation | Methylation |

| Primary Synthesis Site | Corpora Allata | Mandibular Organ |

| Terminal Enzyme Order | Variable: Methylation then Epoxidation (most orders) OR Epoxidation then Methylation (Lepidoptera) | Oxidation then Methylation |

| Key Enzymes | CYP15 Epoxidase, JHAMT | Farnesoic Acid O-methyltransferase (FAMeT) |

| Methionine Cycle Distinction | Lacks Betaine-homocysteine S-methyltransferase (BHMT) | Utilizes BHMT for methionine regeneration |

Molecular and Genetic Regulation of 2e,6e Farnesoate Metabolism

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The conversion of farnesyl pyrophosphate (FPP) to active juvenile hormones involves several key enzymatic steps. The genes encoding these enzymes have been identified and characterized in various insect species, providing insight into the regulation of (2E,6E)-farnesoate metabolism.

Molecular Cloning and Functional Expression of JHAMT/FAMeT Genes

A pivotal enzyme in the final steps of juvenile hormone (JH) biosynthesis is juvenile hormone acid methyltransferase (JHAMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of farnesoic acid (FA) or juvenile hormone acid (JHA), producing methyl farnesoate (MF) or JH III, respectively. plos.orgnih.gov The first successful molecular cloning of a JHAMT gene was accomplished in the silkworm, Bombyx mori (BmJHAMT). plos.orgpnas.org Functional expression of the recombinant BmJHAMT protein in E. coli confirmed its ability to convert both FA and JHA into their corresponding methyl esters. plos.orgpnas.org

Following this initial discovery, JHAMT orthologs have been cloned and characterized in a variety of insect orders. plos.org For example, a JHAMT cDNA (AmJHAMT) was cloned from the honey bee, Apis mellifera. The encoded 278-amino acid protein shares 32-36% identity with other known JHAMTs and contains the conserved SAM-binding motif characteristic of the SAM-dependent methyltransferase superfamily. plos.orgnih.gov Phylogenetic analysis shows that AmJHAMT clusters with orthologs from other Hymenoptera. plos.orgnih.gov

In crustaceans, which utilize methyl farnesoate as a key hormone, a related enzyme, farnesoic acid O-methyltransferase (FAMeT), was initially thought to be the primary enzyme for this methylation step. researchgate.netresearchgate.net However, the discovery of JHAMT orthologs in crustaceans, such as the swimming crab Portunus trituberculatus (PtJHAMT), indicates that both enzymes are involved in MF biosynthesis. researchgate.netresearchgate.net While PtJHAMT expression is highly specific to the mandibular organ (the site of MF synthesis), PtFAMeT is expressed in various tissues, suggesting it may have broader catalytic functions. researchgate.net

Table 1: Examples of Cloned JHAMT/FAMeT Genes and Their Characteristics

| Gene Name | Species | Encoded Protein Length (amino acids) | Key Features | Reference |

|---|---|---|---|---|

| BmJHAMT | Bombyx mori (Silkworm) | 278 | SAM-binding motif; converts FA and JHA. | plos.orgpnas.org |

| AmJHAMT | Apis mellifera (Honey Bee) | 278 | SAM-binding motif; 32-36% identity to other JHAMTs. | plos.orgnih.gov |

| PtJHAMT | Portunus trituberculatus (Swimming Crab) | Not specified | SAM-binding motif; highly specific to mandibular organ. | researchgate.netresearchgate.net |

| PtFAMeT | Portunus trituberculatus (Swimming Crab) | Not specified | Expressed in multiple tissues. | researchgate.net |

Identification and Characterization of Methyl Farnesoate Epoxidase Genes (CYP15-like, MFE)

The final step in the biosynthesis of the most common form of juvenile hormone, JH III, is the epoxidation of the C10-C11 double bond of methyl farnesoate. This reaction is catalyzed by a specific cytochrome P450 enzyme, methyl farnesoate epoxidase (MFE), which belongs to the CYP15 family. researchgate.netmdpi.com The acquisition of the CYP15A1 gene is considered a crucial evolutionary event that enabled JH biosynthesis in insects, as orthologs have not been found in non-insect arthropods like crustaceans. researchgate.net

While CYP15 enzymes were once thought to be exclusive to insects, recent studies have identified CYP15-like genes in crustaceans. mdpi.comnih.gov In the mud crab Scylla paramamosain, phylogenetic and tissue distribution analysis suggests that epoxidized JHs might exist but are likely synthesized in the hepatopancreas rather than the mandibular organ. mdpi.comnih.gov In the oriental river prawn Macrobrachium nipponense, the MFE gene (Mn-MFE) was identified, and its amino acid sequence shows high conservation with MFE from other crustaceans. nih.gov

Discovery and Analysis of Farnesyl Pyrophosphate Phosphatase Genes

The biosynthesis of this compound begins with the conversion of farnesyl pyrophosphate (FPP) to farnesol (B120207). This hydrolysis is catalyzed by a farnesyl pyrophosphate phosphatase (FPPase). In insects, this enzyme is distinct from the terpene synthases found in plants that perform a similar function. biorxiv.org Insect FPPases typically belong to the haloalkanoic acid dehalogenase (HAD) superfamily. biorxiv.orgnih.gov

The first FPPase expressed in the corpora allata (the primary site of JH synthesis) of an insect was identified in Drosophila melanogaster. fiu.eduplos.org Subsequently, research in the mosquito Aedes aegypti led to the identification of three putative FPPase paralogs expressed in the corpora allata: AaFPPase-1, AaFPPase-2, and AaFPPase-3. fiu.eduplos.org Biochemical analysis revealed that recombinant AaFPPase-1 and AaFPPase-2, which are members of the HAD superfamily, efficiently hydrolyze FPP to farnesol. fiu.edu RNAi experiments demonstrated that reducing AaFPPase-1 transcripts led to a significant decrease in JH biosynthesis, indicating it is the predominant enzyme for this step in the CA of A. aegypti. fiu.eduplos.org

Transcriptional and Developmental Control of Enzyme Expression

The regulation of this compound metabolism is tightly controlled through the differential expression of the biosynthetic enzyme genes in specific tissues and at particular developmental stages.

Tissue-Specific Expression Profiles (e.g., Corpora Allata, Mandibular Organ)

The expression of genes involved in the final, specific steps of JH biosynthesis is often highly localized to the endocrine glands responsible for hormone production. In insects, the corpora allata (CA) is the primary site of JH synthesis. pnas.orgplos.org

JHAMT/FAMeT : The JHAMT gene is predominantly and, in some cases, specifically expressed in the CA. plos.orgpnas.org For example, in Bombyx mori, Northern blot and quantitative RT-PCR analyses revealed that BmJHAMT is expressed specifically in the CA. pnas.org Similarly, in the honey bee, genes encoding O-methyltransferase (mt) were specifically expressed in the CA-CC (corpora allata-corpora cardiaca) complexes. nih.govplos.org In crustaceans, the JHAMT ortholog in Scylla paramamosain was found to be almost exclusively expressed in the mandibular organ (MO), the crustacean equivalent of the CA for methyl farnesoate synthesis. researchgate.netmdpi.comnih.gov In contrast, the FAMeT gene in the swimming crab Portunus trituberculatus was expressed in various tissues, including the thoracic ganglia and gills, though it was also present in the MO. researchgate.net

MFE (CYP15-like) : The MFE gene also shows a high degree of tissue specificity. In honey bees, mfe was specifically expressed in the CA-CC complexes. nih.govplos.org In crustaceans, the CYP15-like gene in S. paramamosain was found to be mainly expressed in the hepatopancreas, suggesting a different site for potential JH synthesis compared to the MO-centric production of MF. mdpi.comnih.gov

FPPase : Unlike the enzymes of the terminal steps, FPPase genes can be more broadly expressed. In Aedes aegypti, while all three AaFPPase genes were expressed in the CA, their highest transcript levels were found in other tissues. AaFPPase-1 mRNA was highest in the midgut and Malpighian tubules, and AaFPPase-2 was highest in the Malpighian tubules. fiu.eduplos.org This suggests that these enzymes may have functions beyond JH biosynthesis.

Table 2: Tissue-Specific Expression of Key Biosynthetic Genes

| Gene | Organism | Primary Expression Tissue for Hormone Synthesis | Other Expression Tissues | Reference |

|---|---|---|---|---|

| JHAMT | Bombyx mori | Corpora Allata | - | pnas.org |

| JHAMT | Scylla paramamosain | Mandibular Organ | - | mdpi.comnih.gov |

| MFE | Apis mellifera | Corpora Allata-Corpora Cardiaca | - | nih.govplos.org |

| FPPase-1 | Aedes aegypti | Corpora Allata | Midgut, Malpighian Tubules | fiu.eduplos.org |

Developmental Stage-Dependent Regulation of Gene Expression

The expression of these biosynthetic genes is dynamically regulated throughout an organism's life cycle to ensure that hormone levels are appropriate for specific developmental events like molting, metamorphosis, and reproduction.

JHAMT/FAMeT : The expression of JHAMT is often tightly correlated with JH biosynthesis rates during development. plos.org In Bombyx mori, BmJHAMT expression is high during larval instars but declines rapidly at the beginning of the final (fifth) instar and remains undetectable until pupation. pnas.org This transcriptional suppression is critical for initiating metamorphosis. pnas.org In the honey bee, AmJHAMT mRNA and protein levels are significantly higher in queen larvae than in worker larvae during caste differentiation, and the temporal expression profiles mirror JH biosynthesis patterns. plos.orgnih.gov In the crab Portunus trituberculatus, the expression of FAMeT in the mandibular organ peaked during the post-molt stage (D1) and then decreased, suggesting a role in molting regulation. researchgate.net

MFE (CYP15-like) : MFE expression is also developmentally regulated. In the stingless bee Melipona interrupta, the expression of mfe is related to changes in JH levels during late larval development when caste determination occurs. scielo.br In adult honey bees, high JH levels in forager bees are associated with increased JH synthesis, and the expression of mfe is upregulated in foragers compared to nurse bees. researchgate.netscielo.br

FPPase : In Aedes aegypti, the expression of AaFPPase-1 and AaFPPase-2 in the CA is low in late pupae, increases after emergence, and peaks one day later in sugar-fed mosquitoes, aligning with the need for JH in adult reproduction. fiu.edu

This multi-layered regulation at the genetic and transcriptional level ensures that the synthesis of this compound and its hormonal derivatives is precisely controlled to orchestrate the complex life cycles of arthropods.

Enzymatic Activities and Inhibitory Mechanisms

Kinetic Characterization of Key Enzymes (e.g., Km, Vmax)

The kinetic properties of enzymes involved in the this compound metabolic pathway have been characterized in various organisms, providing insights into their efficiency and substrate affinity.

CYP15A1 (Methyl Farnesoate Epoxidase): This cytochrome P450 enzyme catalyzes the epoxidation of methyl this compound to juvenile hormone III (JH III). In the cockroach Diploptera punctata, the kinetic parameters of CYP15A1 have been determined. When the purified enzyme was used, it exhibited a Km of 380 ± 70 μM and a Vmax of 16 ± 3 min-1. nih.gov However, when recombinant CYP15A1 expressed in E. coli membranes was tested, the Km was found to be approximately 20-fold lower at 26 ± 1.5 μM, with a Vmax of 2 ± 0.2 min-1. nih.govresearchgate.net This difference is likely due to the lipophilic nature of the substrate and variations in the interaction between the P450 enzyme and its reductase in the different assay systems. researchgate.net The turnover rate for the conversion of methyl this compound to JH III by CYP15A1 is reported to be between 3 and 5 nmol/min/nmol P450. nih.govresearchgate.net

Farnesal (B56415) Dehydrogenase: This enzyme is responsible for the oxidation of farnesal to farnesoic acid. In Polygonum minus, a NAD+-dependent farnesal dehydrogenase was purified and characterized. The enzyme displayed high specificity for farnesal with a Km value of 0.13 mM. plos.orgsemanticscholar.org It also oxidized other terpene aldehydes, but with lower efficiency, as indicated by their higher Km values: 0.69 mM for citral, 0.86 mM for trans-cinnamaldehyde, and 1.28 mM for α-methyl cinnamaldehyde. plos.orgsemanticscholar.org The Km for the cofactor NAD+ was 0.31 mM. plos.orgsemanticscholar.org

Farnesol Dehydrogenase: In Polygonum minus, farnesol dehydrogenase, which catalyzes the oxidation of farnesol to farnesal, showed the highest affinity for trans, trans-farnesol. plos.org The Km values for its geometric isomers, cis, trans-farnesol and cis, cis-farnesol, were approximately 2-fold and 2.5-fold higher, respectively, indicating a lower affinity for these substrates. plos.org

Farnesoic Acid O-methyltransferase (FAMeT): This enzyme catalyzes the methylation of farnesoic acid to methyl farnesoate. In the Asian citrus psyllid, Diaphorina citri, the purified recombinant FAMeT showed a high preference for farnesoic acid (FA). nih.govcore.ac.uk Kinetic analyses of a Drosophila melanogaster juvenile hormone acid methyltransferase (JHAMT) revealed Km and Vmax values of 0.18 ± 0.03 μM and 5.77 ± 0.90 mol product/mol enzyme/min for farnesoic acid, respectively. nii.ac.jp

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Organism | Substrate | Km | Vmax |

| CYP15A1 (purified) | Diploptera punctata | Methyl this compound | 380 ± 70 μM | 16 ± 3 min-1 |

| CYP15A1 (recombinant) | Diploptera punctata | Methyl this compound | 26 ± 1.5 μM | 2 ± 0.2 min-1 |

| Farnesal Dehydrogenase | Polygonum minus | Farnesal | 0.13 mM | - |

| Farnesal Dehydrogenase | Polygonum minus | Citral | 0.69 mM | - |

| Farnesal Dehydrogenase | Polygonum minus | trans-Cinnamaldehyde | 0.86 mM | - |

| Farnesal Dehydrogenase | Polygonum minus | α-Methyl cinnamaldehyde | 1.28 mM | - |

| Farnesal Dehydrogenase | Polygonum minus | NAD+ | 0.31 mM | - |

| JHAMT | Drosophila melanogaster | Farnesoic Acid | 0.18 ± 0.03 μM | 5.77 ± 0.90 mol/mol enzyme/min |

Investigating Allosteric Regulation and Enzyme-Substrate Affinity

The affinity of enzymes for their substrates is a critical factor in the regulation of the this compound pathway, and this is reflected in their Km values. A lower Km value indicates a higher affinity of the enzyme for its substrate. For instance, the recombinant CYP15A1 from Diploptera punctata has a significantly lower Km for methyl this compound (26 ± 1.5 μM) compared to the purified enzyme (380 ± 70 μM), suggesting a high affinity in a membrane-bound state. nih.govresearchgate.net Similarly, the low Km of Drosophila JHAMT for farnesoic acid (0.18 μM) underscores its high affinity for this substrate. nii.ac.jp

The substrate specificity of these enzymes further highlights their regulatory roles. CYP15A1 from D. punctata shows a high degree of substrate selectivity, with only 10% of its activity retained with the 2E,6Z isomer of methyl farnesoate and no detectable activity with the 2Z,6E isomer. pnas.org This indicates that the enzyme has a strict requirement for the natural (2E,6E) configuration. pnas.org Farnesal dehydrogenase from Polygonum minus is also highly specific for farnesal, as demonstrated by its significantly lower Km for this substrate compared to other terpene aldehydes. plos.orgsemanticscholar.org

While allosteric regulation is a known mechanism for controlling the activity of many enzymes, including some cytochrome P450s, specific studies detailing the allosteric regulation of enzymes in the this compound biosynthesis pathway are not extensively documented in the provided search results. nih.gov However, the complex kinetics observed for some P450 enzymes suggest that allosteric mechanisms could be at play. nih.gov

Impact of Biosynthesis Inhibitors on Enzyme Activity and Product Accumulation

The use of inhibitors has been instrumental in elucidating the function of enzymes in the this compound pathway and can lead to the accumulation of specific intermediates.

Substituted imidazole (B134444) inhibitors have been shown to effectively inhibit the activity of CYP15A1, the enzyme that converts methyl this compound to JH III. nih.govpnas.org In Diploptera punctata, compounds such as TH27 and KK96 are potent inhibitors of this enzyme, leading to a massive accumulation of methyl farnesoate in the corpora allata. nih.govpnas.org The inhibitory potency of these compounds on the purified CYP15A1 enzyme correlates well with their in vitro inhibition of JH III biosynthesis. pnas.org

Table 2: Inhibition of CYP15A1 by Imidazole Compounds

| Inhibitor | IC50 (CA in vitro, μM) | IC50 (recombinant CYP15A1, μM) |

| TH27 | 0.036 | 0.025 ± 0.014 |

| KK96 | 0.77 | 0.2 ± 0.09 |

| KK71 | 48 | 60 ± 5 |

Inhibitors targeting other enzymes in the pathway have also been studied. Mevinolin, an inhibitor of HMG-CoA reductase, has been shown to significantly inhibit the production of JH III in cell suspension cultures of Cyperus iria, confirming the involvement of the mevalonate (B85504) pathway. nih.gov In the same system, cytochrome P450 inhibitors like miconazole (B906) inhibited the final epoxidation step, and this inhibition could be rescued by the addition of methyl farnesoate, further confirming the pathway's order of reactions. nih.gov

The activity of farnesal dehydrogenase from Polygonum minus is strongly inhibited by sulfhydryl agents (like p-chloromercuribenzoate) and chelating agents (like 1,10-phenanthroline), suggesting the importance of sulfhydryl groups in the enzyme's active site. plos.org Sinefungin has been identified as an inhibitor of farnesoic acid methyltransferase in Locusta migratoria, suppressing juvenile hormone production. d-nb.info

Evolutionary Genetics of Farnesoate Pathways

Genomic Organization and Gene Duplication Events

The evolution of the farnesoate pathway is shaped by the organization of its constituent genes within the genome and by gene duplication events that provide the raw material for functional diversification. unicamp.brnih.gov

In the mud crab Scylla paramamosain, a comprehensive analysis of the genes involved in methyl farnesoate (MF) biosynthesis revealed that these genes are distributed across different pseudochromosomes. mdpi.com For instance, the genes for acetyl-CoA acetyltransferase 1 (AACT1), 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), and farnesal dehydrogenase (Fad) are located on the same pseudochromosome (LG6), while other genes are found on different ones. mdpi.com The genes are located on both the forward and reverse strands and are all split genes containing introns. mdpi.com

Gene duplication is a significant factor in the evolution of this pathway. unicamp.brnih.gov In S. paramamosain, AACT1 has been found to be duplicated in LG6. mdpi.com Similarly, the gene for farnesal-analogue deoxygenase 2 (Fod2) is thought to be duplicated. mdpi.com In some insects, like the silkworm Bombyx mori, genes encoding enzymes in the isoprenoid branch of JH biosynthesis have undergone gene duplication, creating multiple copies. nih.gov In contrast, each enzyme in the mevalonate pathway in B. mori is encoded by a single gene, with the exception of farnesyl diphosphate (B83284) synthase (FPPS), which has three homologs. nih.gov The expansion of gene families, such as the juvenile hormone binding proteins (JHBPs) in Spodoptera frugiperda, is primarily driven by tandem duplication events. mdpi.com These duplications can lead to the evolution of new functions or specialized roles for the duplicated genes. unicamp.br

The phylogenetic relationship of enzymes like methyl farnesoate epoxidase (MFE) shows a clear divergence between crustaceans and insects, suggesting that these genes have evolved after the separation of these two major arthropod lineages. mdpi.com

Phylogenetic Analysis of Enzyme Families and Orthologs

The metabolic pathways involving this compound, primarily the Juvenile Hormone (JH) biosynthesis pathway, are governed by a suite of enzymes whose evolutionary history can be traced through phylogenetic analysis. These studies reveal deep ancestral origins, lineage-specific diversifications, and the emergence of novel functions. The genes responsible for the biosynthesis of JH and its precursor, methyl farnesoate (MF), appear to have been present at least in the common ancestor of Pancrustacea (insects and crustaceans). nih.gov

Juvenile Hormone Acid O-methyltransferase (JHAMT): This enzyme catalyzes the methylation of farnesoic acid to produce this compound (methyl farnesoate), or the methylation of juvenile hormone acid to produce active JH. researchgate.netwikipedia.org It is considered a rate-limiting enzyme in the pathway. researchgate.net Phylogenetic analyses of JHAMT show that orthologs from the same insect order, such as Hymenoptera, cluster together, forming distinct clades. researchgate.netplos.org This suggests that after an ancient origin, the gene has diversified within different insect lineages. Comparative genomics have identified the first JHAMT ortholog in a crustacean genome, supporting the hypothesis that the fundamental machinery for sesquiterpenoid hormone synthesis predates the divergence of insects and crustaceans. nih.gov The presence of multiple JHAMT paralogs in some species, like the spider Pardosa pseudoannulata, suggests that gene duplication events have led to the expansion of this enzyme family in certain arthropod lineages, potentially allowing for the evolution of new functions or more complex regulation. researchgate.net

Farnesoic Acid O-methyltransferase (FAMeT): Initially thought to be a distinct farnesoic acid-specific methyltransferase in some crustaceans, further studies and phylogenetic analyses have created some controversy. mdpi.com While some research points to JHAMT as the primary enzyme for MF synthesis in crustaceans, the exact function and evolutionary relationship of FAMeT require more investigation. mdpi.com Comparative genomic analyses suggest that multiple isoforms of FAMeT in arthropods may be the result of varied evolutionary mechanisms. nih.gov

Methyl Farnesoate Epoxidase (MFE): This enzyme, a cytochrome P450 designated CYP15, is responsible for the epoxidation of this compound to yield JH III. pnas.orgdoi.org This step is a critical innovation in insect evolution. Phylogenetic trees of MFE (CYP15) show a clear and deep divergence between two major branches: one for crustaceans and one for insects. mdpi.com Within the insect branch, further clustering by order is observed. researchgate.net The high degree of conservation of MFE within crustaceans (over 50% amino acid similarity) and its divergence from insect MFEs (around 30% similarity) underscores the distinct evolutionary paths these enzymes have taken since the lineages split. mdpi.com The existence of a CYP15-like gene in crustaceans suggests that the potential for epoxidation may exist, though its function and primary site of synthesis appear different from those in insects. mdpi.comnih.gov

Table 1: Phylogenetic Summary of Key Enzymes in this compound Metabolism

| Enzyme Family | Abbreviation | Function in Pathway | Key Phylogenetic Findings |

| Juvenile Hormone Acid O-methyltransferase | JHAMT | Catalyzes the methylation of farnesoic acid to methyl farnesoate this compound). researchgate.netwikipedia.org | Orthologs cluster by insect order (e.g., Hymenoptera). researchgate.netplos.org Genes were likely present in the Pancrustacean ancestor; orthologs are found in crustaceans. nih.gov |

| Methyl Farnesoate Epoxidase | MFE (CYP15) | Catalyzes the epoxidation of methyl farnesoate to Juvenile Hormone III (JH III). pnas.orgdoi.org | Shows a deep evolutionary split between crustacean and insect lineages. mdpi.com The gene (CYP15A1) appears to be a specific innovation gained in the insect lineage. oup.com |

| Farnesol Dehydrogenase | FOLD | Oxidizes farnesol to farnesal, a precursor to farnesoic acid. pnas.org | Forms clusters of highly conserved paralogs in insect genomes, suggesting gene duplication events. pnas.org |

| Farnesyl Pyrophosphatase | FPPase | Hydrolyzes farnesyl pyrophosphate (FPP) to farnesol. nih.govplos.org | Multiple paralogs have been identified in mosquitoes, with evidence for functional specialization. nih.gov |

Adaptive Evolution and Loss of Genes in Specific Lineages

The genetic architecture of this compound metabolism has been shaped by adaptive evolution, leading to functional divergences and even the loss of key genes in certain animal groups. These changes often correlate with major shifts in life history, reproduction, and development.

Adaptive Evolution: A paramount example of adaptive evolution is the very emergence of the enzyme that acts on this compound: methyl farnesoate epoxidase (MFE/CYP15). The epoxidation of methyl farnesoate to JH III is considered a key innovation that was instrumental to the evolutionary success of insects. pnas.org This is supported by studies on knockout mosquitoes, which show that while methyl farnesoate can partially substitute for JH III, its epoxidation provides a significant reproductive advantage and fitness benefit. pnas.org The CYP15 gene family itself was specifically gained in the insect lineage, highlighting its adaptive importance. oup.com

In some insect orders, the JH pathway has evolved to produce unique forms of JH. Higher Diptera, such as the fruit fly Drosophila melanogaster, produce JH III bisepoxide (JHB3). researchgate.net This was accompanied by the evolutionary loss of the typical CYP15A1 gene and the likely co-option of a different P450 enzyme to perform the bis-epoxidation, demonstrating the adaptive plasticity of the pathway's terminal steps. researchgate.net

The regulatory control of the pathway has also been a target of adaptive evolution. In the pea aphid, the evolution of obligate parthenogenesis (asexual reproduction) is linked to the loss of photoperiodic control over the JH synthesis and degradation pathways. bioone.org While cyclically parthenogenetic strains modulate JH-related gene expression in response to day length to produce sexual morphs, obligate parthenogenetic strains have lost this environmental sensitivity, an adaptation that locks them into a single reproductive mode. bioone.org In social insects, the function of JH has diverged. For example, in many bees, JH retains its ancestral role in regulating reproduction, but in honey bees (Apis mellifera), it has been co-opted to regulate the division of labor among workers, a significant functional shift. researchgate.netplos.org

Gene Loss: The loss of genes from the this compound metabolic pathway is a recurring theme in the evolution of specific lineages. The most prominent example is the loss of the canonical methyl farnesoate epoxidase (CYP15A1) in higher Diptera, as mentioned above. researchgate.net This loss necessitated the evolution of a new enzymatic solution to produce their unique JHs.

Comparative genomics between crustaceans and insects reveals other instances of gene loss. For example, the gene for betaine-homocysteine S-methyltransferase (BHMT), which is involved in the methionine cycle that supports JHAMT activity by regenerating the methyl donor S-adenosyl-L-methionine, has been lost in insects. nih.gov Crustaceans retain this gene, indicating a significant divergence in the metabolic network supporting sesquiterpenoid hormone synthesis between the two groups. nih.gov The loss of JH signaling itself can be lethal. In the mosquito Aedes aegypti, knockout of jhamt, which prevents the formation of both methyl farnesoate and JH III, is lethal at the onset of metamorphosis, demonstrating the critical and conserved role of this pathway for development in some insects. pnas.org

Table 2: Examples of Adaptive Evolution and Gene Loss in the this compound Pathway

| Lineage | Gene / Pathway Affected | Nature of Change | Evolutionary Significance |

| Insects (common ancestor) | Methyl Farnesoate Epoxidase (CYP15) | Gene gain and functionalization | A key innovation that enabled the production of epoxidized JH, improving reproductive fitness and contributing to insect success. oup.compnas.org |

| Higher Diptera (e.g., Drosophila) | Methyl Farnesoate Epoxidase (CYP15) | Gene loss | Correlated with the evolution of a novel JH (JHB3) and the recruitment of a different epoxidase. researchgate.net |

| Insects | Betaine-homocysteine S-methyltransferase (BHMT) | Gene loss | Divergence from the crustacean metabolic network for regenerating the methyl donor for JHAMT. nih.gov |

| Pea Aphids (Acyrthosiphon pisum) | JH signaling pathway regulation | Loss of photoperiodic response | An adaptation linked to the evolutionary shift from cyclical to obligate parthenogenesis. bioone.org |

| Honey Bees (Apis mellifera) | JH function | Functional divergence | The role of JH shifted from primarily gonadotropic to regulating the division of labor in the worker caste. researchgate.netplos.org |

Biological Functions and Physiological Roles of 2e,6e Farnesoate and Its Metabolic Derivatives

Endocrine and Developmental Signaling in Arthropods

The sesquiterpenoid methyl farnesoate (MF) and its epoxidized form, Juvenile Hormone III (JH III), are crucial signaling molecules in arthropods, regulating key life processes such as metamorphosis and reproduction.

Integral Role of JH III (derived from Methyl Farnesoate) in Insect Metamorphosis and Reproduction

Juvenile Hormone III (JH III) is a primary regulator of insect development and reproduction. cabidigitallibrary.orgwikipedia.orgmdpi.comeje.czeje.cz It is synthesized from farnesoic acid through a pathway where methyl farnesoate is often an intermediate. caymanchem.complos.orgpnas.orgacs.org The corpora allata, a pair of endocrine glands located behind the brain, are responsible for the biosynthesis and secretion of JH III. cabidigitallibrary.orgwikipedia.org

The primary role of JH III during larval stages is to prevent metamorphosis, ensuring the larva undergoes successive molts to grow. wikipedia.org Its presence maintains the juvenile state, and a decrease in its titer is a prerequisite for the initiation of metamorphosis. wikipedia.org In adult insects, JH III takes on a gonadotropic role, becoming essential for reproductive maturation. cabidigitallibrary.orgwikipedia.orgeje.czeje.cz It stimulates vitellogenesis (yolk production) in females and promotes the development and function of accessory glands in males. wikipedia.orgeje.cz In some species, like certain moths, JH III is also necessary for the production and release of sex pheromones by females and for pheromone responsiveness in males. wikipedia.org

The biosynthesis of JH III from methyl farnesoate is a critical step, catalyzed by an epoxidase enzyme. plos.orgpnas.org Studies in various insects, including cockroaches and mosquitoes, have confirmed this pathway. pnas.orgnih.gov The regulation of JH III levels is tightly controlled, and its degradation is managed by specific enzymes like juvenile-hormone esterase and juvenile hormone epoxide hydrolase. wikipedia.org

Multifaceted Functions of MF in Crustacean Growth, Ovarian Development, and Sex Determination

Methyl farnesoate (MF) is a key crustacean hormone, considered the equivalent of insect juvenile hormones. frontiersin.orgmdpi.com It is synthesized and secreted by the mandibular organs and is involved in a wide array of physiological processes, including growth, reproduction, and morphogenesis. frontiersin.orgresearchgate.net

Growth and Molting: MF plays a significant role in crustacean growth, which is intrinsically linked to the molting cycle. frontiersin.orgmdpi.com Studies have shown that MF can influence the duration of the molt cycle and promote growth, although its effects can be dose- and time-dependent. mdpi.com

Ovarian Development: A substantial body of research highlights the critical role of MF in female reproduction. frontiersin.orgresearchgate.net It stimulates ovarian maturation and vitellogenesis. frontiersin.orgresearchgate.net There is a positive correlation between the concentration of MF in the hemolymph and the stage of ovarian development. frontiersin.org Administration of MF has been shown to enhance ovarian development, increase oocyte diameter, and improve fecundity in various crustacean species. frontiersin.orgoup.com For instance, in the shrimp Penaeus vannamei, MF administration led to a significant increase in egg and larvae production. oup.com

Sex Determination: In some crustaceans, such as Daphnia, MF has been implicated in sex determination, where it can influence embryos to develop into males. nih.gov

The synthesis and release of MF are under negative control by a neuropeptide from the eyestalks called mandibular organ-inhibiting hormone (MOIH). frontiersin.orgoup.com The discovery of MF and its functions has provided an alternative to eyestalk ablation, a traditional method used in aquaculture to induce ovarian maturation. researchgate.net

Broader Cellular and Molecular Involvements of Farnesol (B120207)

Farnesol, a precursor in the biosynthesis of (2E,6E)-farnesoate, exhibits a range of biological activities at the cellular and molecular level, impacting protein function, cell survival, and ion homeostasis.

Post-Translational Protein Modification via Prenylation

Prenylation is a crucial post-translational modification where hydrophobic isoprenoid groups, such as farnesyl pyrophosphate (FPP) derived from farnesol, are attached to cysteine residues of proteins. wikipedia.orgtaylorandfrancis.comnih.govnih.govwikipedia.org This modification is catalyzed by enzymes called prenyltransferases, specifically farnesyltransferase (FTase) for the addition of a farnesyl group. wikipedia.orgtaylorandfrancis.comnih.govascopubs.org

Farnesylation is essential for the proper localization and function of numerous proteins, particularly those involved in signal transduction. taylorandfrancis.comnih.gov A key group of farnesylated proteins is the Ras superfamily of small GTPases, which are central to regulating cell proliferation and differentiation. wikipedia.orgnih.govcytoskeleton.comontosight.ai The attachment of the farnesyl group acts as a lipid anchor, facilitating the association of Ras proteins with cellular membranes, a prerequisite for their signaling activity. cytoskeleton.comontosight.ai

The process typically occurs at a C-terminal sequence motif known as the CaaX box. wikipedia.orgnih.gov After farnesylation, further processing, including proteolytic cleavage and carboxymethylation, often occurs. nih.gov Given the role of Ras proteins in cancer development, inhibitors of farnesyltransferase have been extensively investigated as potential anti-cancer therapeutics. ascopubs.orgnih.govontosight.ai

Influence on Cell Proliferation and Apoptosis Signaling Pathways

Farnesol has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in a variety of cancer cell lines. mdpi.comnih.govontosight.ai This anti-cancer activity is mediated through its influence on multiple signaling pathways. mdpi.comspandidos-publications.com

Induction of Apoptosis: Farnesol triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. asm.orgnih.govnih.gov It can lead to the generation of reactive oxygen species (ROS), mitochondrial degradation, and the activation of caspases, which are key executioner enzymes in the apoptotic process. asm.org Studies have shown that farnesol can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. nih.gov

Modulation of Signaling Pathways: The pro-apoptotic and anti-proliferative effects of farnesol are linked to its ability to modulate key signaling cascades. mdpi.comspandidos-publications.com

PI3K/Akt Pathway: Farnesol has been observed to inhibit the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. mdpi.comspandidos-publications.com By downregulating the phosphorylation of PI3K and Akt, farnesol promotes apoptosis. mdpi.comspandidos-publications.com

MAPK Pathway: Farnesol also affects the mitogen-activated protein kinase (MAPK) pathway. It has been shown to increase the phosphorylation of JNK (c-Jun N-terminal kinase) while decreasing the phosphorylation of ERK (extracellular signal-regulated kinase) and p38, thereby contributing to the induction of apoptosis. spandidos-publications.com

The ability of farnesol to target these fundamental pathways makes it a molecule of interest in cancer research. mdpi.comnih.gov

Hypothesized Role in Calcium Homeostasis and Ion Channel Modulation

Emerging research suggests that farnesol plays a role in regulating intracellular calcium (Ca2+) levels and modulating the activity of certain ion channels. frontiersin.orgnih.gov It has been identified as a potent endogenous inhibitor of specific voltage-gated Ca2+ channels. nih.govnih.gov

Inhibition of Voltage-Gated Ca2+ Channels: Studies have demonstrated that farnesol can act as a selective, high-affinity inhibitor of N-type voltage-gated Ca2+ channels, which are important for neurotransmitter release. nih.govnih.gov It has also been shown to block L-type Ca2+ channels in smooth muscle cells, which could have implications for blood pressure regulation. ahajournals.orgahajournals.org Farnesol appears to block these channels in their resting state, a mechanism distinct from many pharmacological blockers. ahajournals.org

Modulation of TRP Channels: There is evidence that farnesyl pyrophosphate (FPP), a derivative of farnesol, can specifically activate the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a thermo-sensitive ion channel. researchgate.net However, farnesol itself did not show the same effect, indicating specificity in the interaction. researchgate.net

The ability of farnesol and its derivatives to modulate Ca2+ channels suggests a broader physiological role in processes such as neurotransmission and vascular tone. nih.govnih.govahajournals.org This has led to the hypothesis that farnesol may be an important endogenous regulator of Ca2+ homeostasis. frontiersin.orgnih.gov

Non-Hormonal and Exocrine Functions

Beyond its role as a precursor to juvenile hormone III, this compound and its derivatives exhibit significant non-hormonal and exocrine activities, particularly within the male reproductive system.

Exocrine Secretion in Male Accessory Glands and Reproductive Tract

In several insect species, male accessory glands (MAGs) are a primary site for the synthesis and secretion of a variety of substances that are transferred to females during mating. nih.govuniprot.org These secretions can profoundly influence female physiology and behavior. nih.gov While the corpora allata are the primary endocrine source of juvenile hormones, research has revealed that the MAGs of some insects can independently synthesize juvenile hormones, which then serve an exocrine function. nih.gov For instance, in the Cecropia moth (Hyalophora cecropia), the MAGs produce and accumulate large quantities of JH-I, which is not known to have a hormonal role in this context. nih.gov This suggests that the juvenile hormones produced by the MAGs have a localized, exocrine function within the reproductive tract. researchgate.net

The gene encoding for juvenile hormone acid methyltransferase (Jhamt), the enzyme that catalyzes the final step in the biosynthesis of this compound and juvenile hormone, shows high expression in the male accessory glands of Drosophila melanogaster. frontiersin.org This finding supports the role of these glands in the synthesis of these compounds for exocrine purposes.

Table 1: Documented Presence and Synthesis of this compound Pathway Components in Male Accessory Glands

| Species | Compound/Enzyme | Function |

| Hyalophora cecropia | Juvenile Hormone I | Exocrine; transferred to female during mating. nih.gov |

| Aedes aegypti | Juvenile Hormone | Exocrine synthesis in MAGs. nih.gov |

| Culex nigripalpus | Juvenile Hormone | Exocrine synthesis in MAGs. nih.gov |

| Anopheles rangeli | Juvenile Hormone | Exocrine synthesis in MAGs. nih.gov |

| Anopheles trinkae | Juvenile Hormone | Exocrine synthesis in MAGs. nih.gov |

| Drosophila melanogaster | Jhamt (enzyme) | High expression in MAGs, indicating synthesis of this compound and JH. frontiersin.org |

Putative Protective Roles in Spermatozoa Function

It has been hypothesized that juvenile hormones, and by extension their precursor this compound, secreted by the male accessory glands may play a crucial role in protecting spermatozoa. researchgate.net One proposed function is the protection of sperm from toxic concentrations of calcium ions (Ca²⁺) and enabling the undulation of their flagella. researchgate.netfrontiersin.org This suggests a direct, localized effect of these compounds within the seminal fluid to ensure sperm viability and motility. In annelids, a compound named Sperm Maturation Factor, which is structurally related to insect juvenile hormones, appears to be involved in the maturation of sperm. researchgate.net

Inter-Pathway Regulatory Networks

The biological activities of this compound are not isolated; they are deeply integrated into broader physiological and behavioral regulatory networks, demonstrating significant crosstalk with other signaling pathways.

Crosstalk with Ecdysteroid Signaling Pathways

Ecdysteroids are a class of steroid hormones in arthropods that are crucial for molting and reproduction. researchgate.net There is significant evidence of crosstalk between the this compound/juvenile hormone pathway and the ecdysteroid signaling pathway. researchgate.net In crustaceans, methyl farnesoate has been shown to stimulate the secretion of ecdysteroids from the Y-organs, which are the primary site of ecdysteroid synthesis. liverpool.ac.uknih.gov Specifically, in the crab Cancer magister, this compound was found to significantly increase ecdysteroid secretion by the Y-organs in vitro. nih.gov This stimulatory effect was specific to the (2E,6E) isomer. nih.gov

In insects, the interplay between these two hormone systems is critical for the regulation of developmental transitions and reproductive processes. researchgate.net For example, in Drosophila melanogaster, the Ecdysone Receptor (EcR) is essential for the normal development of male accessory glands and the production of seminal proteins, highlighting a point of convergence for these two signaling pathways in male reproductive function. nih.gov

Table 2: Research Findings on the Crosstalk between this compound and Ecdysteroid Signaling

| Organism | Finding |

| Cancer magister (crab) | This compound stimulates ecdysteroid secretion from Y-organs in vitro. nih.gov |

| Drosophila melanogaster | Ecdysone Receptor (EcR) is crucial for male accessory gland development and function. nih.gov |

| General Insects | Juvenile hormone and ecdysteroids are key regulators of development and reproduction. researchgate.net |

Interconnections with Amino Acid Metabolism (e.g., Methionine Cycle)

The biosynthesis of this compound and its subsequent conversion to juvenile hormone III are linked to amino acid metabolism, particularly the methionine cycle. The final step in the formation of this compound involves the methylation of farnesoic acid. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. salk.edu The methyl group is supplied by L-methionine. researchgate.net The radiolabeling of L-[methyl-¹⁴C]methionine has been a key technique used to study the biosynthesis of juvenile hormone and this compound in insects like the cricket Gryllus bimaculatus. researchgate.net This demonstrates a direct metabolic link between the availability of methionine and the production of these sesquiterpenoids.

Modulation of Behavioral Phenotypes (e.g., Male Courtship Behavior)

This compound and its derivatives can act as semiochemicals, influencing the behavior of other individuals. In the context of the African fruit fly species complex (Ceratitis), methyl this compound has been identified as a component of male emanations that elicits antennal responses in females, suggesting a role in pheromonal communication. pensoft.net

Furthermore, the hormonal milieu, including juvenile hormone levels, which are directly related to this compound, can modulate complex behaviors such as courtship. In Drosophila melanogaster, the decision to engage in courtship is influenced by both external pheromonal cues and internal hormonal states. escholarship.org Hormonal signaling pathways, including those involving juvenile hormone, are known to regulate reproductive behaviors. frontiersin.org For instance, Ecdysis-Triggering Hormone (ETH) has been shown to influence post-copulation courtship inhibition in males, a process that also involves juvenile hormone. escholarship.org

Methodological Approaches and Research Paradigms in 2e,6e Farnesoate Studies

Advanced Analytical Techniques for Metabolite Profiling

The accurate identification and quantification of (2E,6E)-farnesoate and its metabolites are fundamental to understanding its role in biological systems. Researchers employ a suite of advanced analytical techniques to achieve the necessary sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound from complex biological matrices. In a notable study, reversed-phase HPLC was utilized to purify the metabolic product of this compound, which was identified as juvenile hormone III (JH III). pnas.orgresearchgate.netnih.gov The product exhibited the same retention time as a synthetic JH III standard, confirming its identity. pnas.orgresearchgate.netnih.gov Chiral HPLC has also been employed to separate enantiomers, demonstrating that the enzymatic conversion of this compound to JH III is highly stereoselective, favoring the natural (10R)-epoxide enantiomer with a ratio of approximately 98:2. nih.gov Furthermore, HPLC analysis of crude products from the methylation of (2E,6E)-farnesoic acid has shown the efficient formation of methyl this compound. researchmap.jp

Gas Chromatography-Mass Spectrometry (GC/MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC/MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. Following purification by HPLC, GC/MS analysis is often performed to confirm the structure of metabolites. For instance, the mass spectrum of the product from the enzymatic conversion of methyl this compound displayed characteristic ion fragments of JH III, providing definitive structural evidence. pnas.orgresearchgate.netnih.gov GC/MS has been widely applied for both the identification and quantification of methyl farnesoate in various biological samples, often preceded by a liquid-liquid extraction step using solvents like hexane. researchgate.net Both electron ionization (EI) and chemical ionization (CI) techniques have been utilized for the ionization of methyl farnesoate in GC/MS analysis. researchgate.net The high sensitivity and selectivity of GC/MS make it a preferred method for detecting and quantifying this compound, even at trace levels. researchgate.netopenagrar.de

Application of Isotopic Labeling for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound and its precursors, providing insights into biosynthetic pathways. For example, [2H3]methyl this compound has been synthesized from (2E,6E)-farnesoic acid and [2H4]methanol to serve as a deuterium-substituted internal standard for quantitative analyses. researchmap.jp This labeled compound and its subsequent epoxidation product, [2H3]JH III, are invaluable for accurate quantification in metabolic studies. researchmap.jp Labeling studies in cell suspension cultures of Cyperus iria have demonstrated that the biosynthesis of the sesquiterpenoid backbone of JH III, for which this compound is a precursor, proceeds via the mevalonate (B85504) (MVA) pathway. nih.gov

Molecular Biology and Genetic Manipulation Methodologies

Understanding the genetic and enzymatic machinery behind this compound biosynthesis and its regulation requires a range of molecular biology and genetic manipulation techniques.

Gene Cloning and Heterologous Expression Systems for Enzyme Production

The identification and characterization of enzymes involved in the this compound metabolic pathway are often achieved through gene cloning and heterologous expression. A prime example is the cloning of the cDNA for CYP15A1, a cytochrome P450 enzyme from the cockroach Diploptera punctata, and its successful expression in Escherichia coli. pnas.orgnih.gov This heterologous expression system produced significant quantities of the active enzyme, which was then purified and used in reconstituted systems to demonstrate its catalytic activity in converting methyl this compound to JH III. pnas.orgnih.gov Similarly, genes encoding farnesoic acid O-methyltransferase (FAMeT), the enzyme that catalyzes the methylation of farnesoic acid to methyl farnesoate, have been cloned from various species, including the brown planthopper and the mud crab. nih.govresearchgate.netresearchgate.net The heterologous expression of these genes is a critical step in producing the enzymes for functional studies and for engineering biosynthetic pathways in other organisms. nih.govmdpi.comfrontiersin.org For instance, the transient expression of insect juvenile hormone biosynthetic genes in the plant Nicotiana benthamiana has led to the successful production of JH III. nih.gov

Table 1: Examples of Cloned Genes Involved in this compound Metabolism

| Gene/Enzyme | Organism | Function | Reference |

| CYP15A1 | Diploptera punctata (cockroach) | Epoxidation of methyl this compound to JH III | pnas.orgnih.gov |

| Farnesoic Acid O-methyltransferase (FAMeT) | Nilaparvata lugens (brown planthopper) | Methylation of farnesoic acid to methyl farnesoate | nih.gov |

| Farnesoic Acid O-methyltransferase (FAMeT) | Scylla paramamosain (mud crab) | Methylation of farnesoic acid to methyl farnesoate | researchgate.netresearchgate.net |

| Farnesyl Diphosphate (B83284) Synthase (FPS) | Portunus trituberculatus (swimming crab) | Synthesis of farnesyl diphosphate, a precursor | swxzz.com |

RNA Interference (RNAi) for Gene Knockdown and Functional Analysis

RNA interference (RNAi) is a powerful tool for investigating gene function by specifically silencing the expression of a target gene. In the context of this compound and its downstream signaling pathways, RNAi has been used to study the farnesoid X receptor (FXR), a nuclear receptor that can be activated by farnesoid derivatives. By using small interfering RNA (siRNA) to knock down the expression of FXR, researchers have been able to elucidate its role in regulating target genes. scilit.comphysiology.orgnih.gov For example, reducing FXR levels through RNAi has been shown to repress the bile salt-induced expression of the ABCB11 gene. scilit.com This technique allows for the functional analysis of genes involved in the response to this compound and its related compounds, helping to unravel their complex regulatory networks. researchgate.netresearchgate.net

Targeted Mutagenesis and Gene Editing Approaches for Pathway Dissection

The dissection of the this compound metabolic pathway has been significantly advanced by targeted mutagenesis and gene editing technologies, such as CRISPR-Cas9. wikipedia.org These approaches allow for the precise knockout or modification of specific genes encoding enzymes in the pathway, enabling researchers to observe the resulting biochemical and physiological consequences. This provides direct evidence for the function of individual enzymes.

A key example of this approach is the generation of knockout mutants for enzymes involved in the final steps of juvenile hormone (JH) biosynthesis, for which this compound is a precursor. In the mosquito Aedes aegypti, researchers have created null mutants for both juvenile hormone acid methyltransferase (JHAMT), which converts farnesoic acid to methyl farnesoate, and the P450 epoxidase (CYP15), which converts methyl farnesoate to JH III. pnas.org By creating these mutant lines, scientists were able to demonstrate that while methyl farnesoate can fulfill most of the essential functions of JH III, the epoxidation step provides a significant reproductive advantage, a finding that sheds light on the evolutionary success of insects. pnas.org

Similarly, in the silkworm, Bombyx mori, targeted mutagenesis of the CYP15C1 gene, which encodes the epoxidase, was performed. plos.org These studies, along with research in Drosophila where knockout of jhamt was performed, help to clarify the distinct and overlapping roles of this compound and its epoxidized products. plos.org Such genetic manipulations provide a powerful model for investigating the evolutionary and functional relationships between the different sesquiterpenoids in the pathway. pnas.org The ability to create "knock-in" mutations can also be used to introduce specific changes into enzyme sequences to study structure-function relationships directly within a living organism. wikipedia.orgnih.gov

In Vitro and Ex Vivo Models for Functional Assays

Culturing of Isolated Endocrine Glands (Corpora Allata, Mandibular Organ) for Biosynthesis Studies

A foundational technique for studying the biosynthesis of this compound and its derivatives is the in vitro culturing of the endocrine glands responsible for their production. In insects, the corpora allata (CA) are the primary site of synthesis, while in crustaceans, this role is filled by the mandibular organs (MO). iwu.eduresearchgate.netmdpi.com

By dissecting and maintaining these glands in a suitable culture medium, researchers can directly measure the synthesis and release of specific compounds. iwu.edubiologists.com These assays often use radiolabeled precursors, such as L-[methyl-³H]methionine or [¹²-³H]methyl farnesoate, to trace the biosynthetic pathway. iwu.eduresearchgate.netnih.gov For instance, studies on the lobster Homarus americanus and the prawn Macrobrachium rosenbergii have used in vitro MO cultures to demonstrate the synthesis of methyl farnesoate and to study its regulation by neuropeptides from the sinus gland. iwu.edunih.govbgu.ac.il Similar techniques using the CA from the mosquito Aedes aegypti and the moth Heliothis virescens have been instrumental in identifying methyl farnesoate as a key intermediate and in studying the factors that regulate its conversion to juvenile hormone III (JH III). researchgate.netbiologists.comnih.gov

These ex vivo systems allow for controlled experiments where the effects of inhibitors or stimulating factors can be assessed directly on the glandular tissue. biologists.comnih.gov For example, adding farnesoic acid to the culture medium of Aedes aegypti CA complexes resulted in a significant, dose-dependent increase in both methyl farnesoate and JH III production. biologists.com This approach has been crucial in establishing the biosynthetic sequence and understanding its regulation. biologists.comnih.gov

Below is a table summarizing findings from various in vitro gland culture studies.

Table 1: Summary of Findings from In Vitro Gland Culture Studies| Species | Gland Cultured | Key Findings | Citations |

|---|---|---|---|

| Homarus americanus (Lobster) | Mandibular Organ (MO) | Demonstrated MF synthesis; showed negative regulation by sinus gland extracts. | iwu.edu |

| Macrobrachium rosenbergii (Prawn) | Mandibular Organ (MO) | Quantified radiolabelled methyl farnesoate synthesis from [methyl-³H]-methionine. | nih.govbgu.ac.ilcapes.gov.br |

| Aedes aegypti (Mosquito) | Corpora Allata (CA) | Used [¹²-³H]methyl farnesoate to study JH III synthesis and metabolism. | researchgate.netbiologists.com |

| Heliothis virescens (Moth) | Retrocerebral Complex (including CA) | Identified methyl farnesoate as a natural product and precursor to JH III. | nih.gov |

| Lutzomyia anthophora (Sand fly) | Corpora Allata (CA) | Followed the biosynthesis of JH III from [¹²-³H]methyl farnesoate. | oup.com |

| Libinia emarginata (Spider crab) | Mandibular Organ (MO) | First to show MF is synthesized by MOs in vitro. | oup.com |

Reconstituted Enzyme Systems and Cell-Free Extracts for Kinetic Analysis

To delve deeper into the biochemical properties of the enzymes involved in the this compound pathway, researchers utilize cell-free extracts and reconstituted enzyme systems. These methods allow for the detailed kinetic analysis of individual enzymatic steps, free from the complexities of the cellular environment. nih.govplos.org

Cell-free extracts, prepared from tissues like the corpora allata or from heterologous expression systems, provide a mixture of enzymes that can convert substrates to products. nih.govplos.org For example, cell-free extracts of the plant Polygonum minus were used to detect farnesal (B56415) dehydrogenase activity, an enzyme that catalyzes a step leading to farnesoic acid. plos.org

For more precise measurements, reconstituted systems are employed. This involves purifying a specific enzyme, often produced recombinantly in systems like E. coli, and then combining it in vitro with necessary co-factors and substrates. nih.gov A prime example is the characterization of CYP15A1, the epoxidase from the cockroach Diploptera punctata. The purified recombinant enzyme was reconstituted with phospholipids (B1166683) and P450 reductase to analyze its activity. nih.govpnas.org This approach allowed for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ), for the conversion of methyl farnesoate to JH III. nih.govresearchgate.net These studies revealed a high degree of substrate specificity, as the enzyme showed minimal to no activity with other geometric isomers of methyl farnesoate or related terpenoids like farnesol (B120207) and farnesoic acid. nih.govnih.gov

The table below presents kinetic data for the enzyme CYP15A1, which metabolizes methyl this compound.

Table 2: Kinetic Parameters for CYP15A1 Metabolism of Methyl this compound| Enzyme System | Kₘ (μM) | Vₘₐₓ (nmol/min/nmol P450 or min⁻¹) | Notes | Citation |

|---|---|---|---|---|

| Purified CYP15A1 | 380 ± 70 | 16 ± 3 min⁻¹ | - | researchgate.net |

| Recombinant CYP15A1 in E. coli membranes | 26 ± 1.5 | 2 ± 0.2 min⁻¹ | Differences likely due to the membrane environment and substrate lipophilicity. | nih.govresearchgate.net |

Bioinformatic and Computational Analyses

Sequence Homology Searches and Protein Domain Prediction

Bioinformatic tools are indispensable for identifying and characterizing new genes in the this compound pathway. The process often begins with sequence homology searches using algorithms like BLAST (Basic Local Alignment Search Tool). nih.govoup.com Researchers use the amino acid sequences of known pathway enzymes, such as farnesoic acid O-methyltransferase (FAMeT) or CYP15 epoxidases from one species, as a query to search for homologous sequences (orthologs) in the genomic or transcriptomic databases of other organisms. nih.govoup.commountainscholar.org

Once candidate genes are identified, their protein sequences are analyzed to predict functional domains. nih.govoup.commdpi.com Tools like InterProScan, Pfam, and the Conserved Domain Database (CDD) are used to identify characteristic motifs. oup.comebi.ac.uk For example, enzymes in the methyltransferase family involved in farnesoate metabolism are expected to contain specific S-adenosyl-L-methionine (SAM)-binding motifs. nih.govebi.ac.uk Similarly, epoxidases of the CYP15 family are identified by the presence of conserved cytochrome P450 domains, such as a "PPGP" hinge and a heme-binding region (FGCG). pnas.orgmdpi.com In a comprehensive study in the mud crab Scylla paramamosain, researchers identified a complete set of genes for the MF biosynthesis pathway by searching for orthologs of Drosophila melanogaster JH pathway genes and subsequently analyzing their protein domains. mdpi.comnih.gov Computational modeling, such as using AlphaFold2, can further predict the 3D structure of these proteins, offering insights into ligand-binding pockets and potential active sites. mdpi.comresearchgate.net

Phylogenetic Tree Construction for Evolutionary Relationships of Enzymes

To understand the evolutionary history and diversification of the enzymes in the this compound pathway, researchers construct phylogenetic trees. mdpi.comnih.govmdpi.com This analysis involves aligning the amino acid sequences of a particular enzyme family (e.g., FAMeT or CYP15) from a diverse range of species and using statistical methods like Maximum Likelihood or Neighbor-Joining to infer their evolutionary relationships. pnas.orgmdpi.com